Cas no 1235135-87-1 (N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide)

N-(1-Methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide is a synthetic organic compound featuring a piperidine core functionalized with a methanesulfonyl group and a 3,4-dimethylbenzamide moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for drug development. The methanesulfonyl group enhances solubility and metabolic stability, while the dimethylbenzamide moiety may contribute to selective binding interactions. The compound’s well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. Its synthesis and purity are critical for reproducibility in research applications. Suitable for use in exploratory chemistry, it offers a balance of reactivity and stability under controlled conditions.
N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide structure
1235135-87-1 structure
商品名:N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide
CAS番号:1235135-87-1
MF:C16H24N2O3S
メガワット:324.438363075256
CID:6408096
PubChem ID:49688215

N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide
    • 3,4-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
    • 1235135-87-1
    • 3,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
    • AKOS024492003
    • N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzamide
    • F5033-2829
    • VU0631205-1
    • インチ: 1S/C16H24N2O3S/c1-12-4-5-15(10-13(12)2)16(19)17-11-14-6-8-18(9-7-14)22(3,20)21/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19)
    • InChIKey: YTTNKYAPQGVTTQ-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1CCN(S(C)(=O)=O)CC1)(=O)C1=CC=C(C)C(C)=C1

計算された属性

  • せいみつぶんしりょう: 324.15076381g/mol
  • どういたいしつりょう: 324.15076381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 478
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5033-2829-2μmol
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzamide
1235135-87-1
2μmol
$57.0 2023-09-10
Life Chemicals
F5033-2829-5mg
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzamide
1235135-87-1
5mg
$69.0 2023-09-10
Life Chemicals
F5033-2829-40mg
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzamide
1235135-87-1
40mg
$140.0 2023-09-10
Life Chemicals
F5033-2829-100mg
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzamide
1235135-87-1
100mg
$248.0 2023-09-10
Life Chemicals
F5033-2829-4mg
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzamide
1235135-87-1
4mg
$66.0 2023-09-10
Life Chemicals
F5033-2829-10mg
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzamide
1235135-87-1
10mg
$79.0 2023-09-10
Life Chemicals
F5033-2829-30mg
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzamide
1235135-87-1
30mg
$119.0 2023-09-10
Life Chemicals
F5033-2829-2mg
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzamide
1235135-87-1
2mg
$59.0 2023-09-10
Life Chemicals
F5033-2829-75mg
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzamide
1235135-87-1
75mg
$208.0 2023-09-10
Life Chemicals
F5033-2829-3mg
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzamide
1235135-87-1
3mg
$63.0 2023-09-10

N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide 関連文献

N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamideに関する追加情報

Comprehensive Overview of N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide (CAS No. 1235135-87-1)

N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide (CAS No. 1235135-87-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique methanesulfonylpiperidinyl and dimethylbenzamide moieties, is often explored for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its structural properties, which may contribute to binding affinity and selectivity in biological systems.

The growing interest in N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide aligns with current trends in small molecule therapeutics and targeted drug design. With the rise of AI-driven drug discovery and computational chemistry, compounds like this are frequently analyzed for their pharmacokinetic profiles and bioavailability. Searches for "CAS 1235135-87-1 uses" or "N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide synthesis" reflect the compound's relevance in modern scientific inquiries.

From a synthetic perspective, N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide is typically prepared through multi-step organic reactions involving amide coupling and sulfonylation. Its piperidine core is a common scaffold in bioactive molecules, making it a valuable intermediate for central nervous system (CNS) drug development. Recent publications have highlighted its potential role in modulating enzyme inhibition and receptor interactions, topics frequently searched in academic databases.

In addition to its pharmaceutical applications, this compound is also studied for its physicochemical properties, such as solubility, stability, and logP values. These characteristics are critical for optimizing drug delivery systems, a hot topic in nanomedicine and precision medicine. The demand for "CAS 1235135-87-1 suppliers" and "N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide price" indicates its commercial viability in research markets.

As the scientific community continues to explore N-(1-methanesulfonylpiperidin-4-yl)methyl-3,4-dimethylbenzamide, its potential in personalized medicine and biomarker development is increasingly recognized. The compound's versatility makes it a subject of interest for both academic and industrial researchers, particularly in the context of high-throughput screening and fragment-based drug design. With ongoing advancements in cheminformatics, this molecule remains a promising candidate for future therapeutic innovations.

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